molecular formula C18H22N2O2S B14989249 N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B14989249
M. Wt: 330.4 g/mol
InChI Key: IZAHPJOSIKKLDS-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Coupling Reactions: The final step involves coupling the pyrrolidine and thiophene rings with the methoxyphenyl group using amide bond formation reactions under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Chemical Reactions Analysis

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which have different biological profiles and applications.

    Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-carboxamide, which exhibit different chemical reactivity and biological activity.

    Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group, such as 4-methoxyphenylacetic acid and 4-methoxyphenylamine, which have distinct chemical and biological properties.

This compound stands out due to its unique combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H22N2O2S/c1-22-15-8-6-14(7-9-15)16(20-10-2-3-11-20)13-19-18(21)17-5-4-12-23-17/h4-9,12,16H,2-3,10-11,13H2,1H3,(H,19,21)

InChI Key

IZAHPJOSIKKLDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)N3CCCC3

Origin of Product

United States

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